molecular formula C19H19NO4 B11051338 N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide

N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide

Cat. No.: B11051338
M. Wt: 325.4 g/mol
InChI Key: AWTGGSYDGBHNBD-UHFFFAOYSA-N
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Description

N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide is a complex organic compound featuring a benzodioxin core, a cyclopropane carboxamide group, and a hydroxy(phenyl)methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzodioxin Core: The benzodioxin core can be synthesized through a condensation reaction between catechol and formaldehyde under acidic conditions, followed by cyclization.

    Introduction of the Hydroxy(phenyl)methyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxin core with benzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopropanecarboxamide Formation: The final step is the amidation reaction where the intermediate product is reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy(phenyl)methyl group can undergo oxidation to form a ketone.

    Reduction: The benzodioxin core can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic ring in the benzodioxin core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrobenzodioxin derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural ligands. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The hydroxy(phenyl)methyl group may interact with active sites through hydrogen bonding or hydrophobic interactions, while the benzodioxin core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide
  • N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propionamide

Uniqueness

Compared to similar compounds, N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide features a cyclopropane ring, which imparts rigidity and may enhance binding affinity to certain biological targets. This structural uniqueness could translate to improved efficacy or selectivity in its applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-[7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H19NO4/c21-18(12-4-2-1-3-5-12)14-10-16-17(24-9-8-23-16)11-15(14)20-19(22)13-6-7-13/h1-5,10-11,13,18,21H,6-9H2,(H,20,22)

InChI Key

AWTGGSYDGBHNBD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2C(C4=CC=CC=C4)O)OCCO3

Origin of Product

United States

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